molecular formula C20H22N6O5 B2375875 2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide CAS No. 896309-08-3

2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide

Cat. No. B2375875
M. Wt: 426.433
InChI Key: STRJGHWZVBCEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide is a useful research compound. Its molecular formula is C20H22N6O5 and its molecular weight is 426.433. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has demonstrated the significant potential of compounds related to "2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide" in antitumor activity. For instance, a study on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues highlighted their broad spectrum antitumor activity, with certain compounds exhibiting potency nearly 1.5–3.0-fold more compared to the positive control, 5-FU. This suggests the compound's relevance in cancer research, particularly in targeting specific cancer cell lines through the inhibition of critical kinases like EGFR-TK and B-RAF kinase (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activities

Another area of application is in antimicrobial activities, where derivatives of this compound class have been synthesized and evaluated for their efficacy against various bacterial strains. A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showed promising results against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, indicating the compound's potential in addressing microbial resistance (Pratibha Sharma et al., 2004).

Synthesis and Structural Analysis

The compound and its related derivatives have been explored in the context of synthesis and structural analysis, contributing valuable insights into their chemical properties and interactions. For example, studies on the synthesis and biological evaluation of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers offer a perspective on how these compounds can be utilized in imaging studies, particularly for the investigation of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) in vivo (Mingzhang Gao et al., 2016).

properties

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5/c1-10-11(2)26-16-17(23(3)20(29)24(18(16)28)9-15(21)27)22-19(26)25(10)13-8-12(30-4)6-7-14(13)31-5/h6-8H,9H2,1-5H3,(H2,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRJGHWZVBCEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.